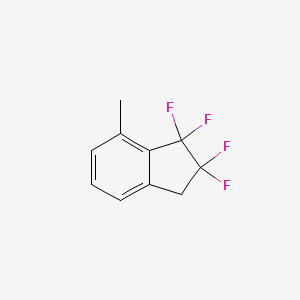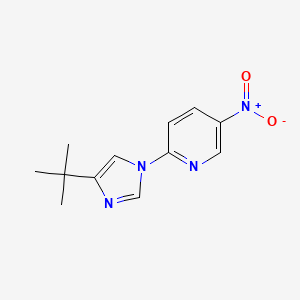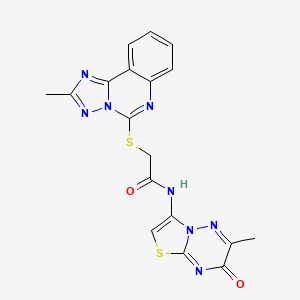
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of four fluorine atoms and a methyl group attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene typically involves the fluorination of a suitable precursor. One common method is the reaction of a methyl-substituted indene with a fluorinating agent such as tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as chlorine or bromine in the presence of a catalyst can facilitate halogen exchange.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated indene derivatives.
Substitution: Halogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene: Lacks the methyl group, resulting in different chemical properties.
1,1,2,2-Tetrafluoro-7-methyl-1H-indene: Does not have the dihydro structure, affecting its reactivity.
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-naphthalene: Larger aromatic system, leading to different applications.
Uniqueness
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene is unique due to the combination of fluorine atoms and a methyl group on an indene backbone. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922141-55-7 |
|---|---|
Molekularformel |
C10H8F4 |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-4-methyl-1H-indene |
InChI |
InChI=1S/C10H8F4/c1-6-3-2-4-7-5-9(11,12)10(13,14)8(6)7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FIFODVMTAGZAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)CC(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)



![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
